4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride

Catalog No.
S001691
CAS No.
M.F
C21H20ClF4N7
M. Wt
481.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-met...

Product Name

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride

IUPAC Name

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride

Molecular Formula

C21H20ClF4N7

Molecular Weight

481.9 g/mol

InChI

InChI=1S/C21H19F4N7.ClH/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);1H

InChI Key

GDGYRKDHQORLNT-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F.Cl

Canonical SMILES

CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F.Cl

Description

LY-2584702 Hcl is an orally available inhibitor of p70S6K signaling; inhibits p70S6K and prevents phosphorylation of the S6 subunit of ribosomes.IC50 value:Target: p70S6K inhibitorLY-2584702 is an orally available inhibitor of p70S6K signaling, with potential antineoplastic activity. LY2584702 inhibits ribosomal protein S6 Kinase (p70S6K), and prevents phosphorylation of the S6 subunit of ribosomes, thereby inhibiting normal ribosomal function within tumor cells leading to a decrease in protein synthesis and in cellular proliferation. P70S6K, a serine/threonine kinase, acts downstream of PIP3 and phosphoinositide-dependent kinase-1 in the PI3 kinase pathway, is often upregulated in a variety of cancer cells, and is involved in the regulation of cell growth, proliferation, motility, and survival.

Mechanism of Action

LY-2584702 hydrochloride acts as a competitive inhibitor of ATP (adenosine triphosphate) binding to p70S6K []. ATP is a crucial cellular energy source involved in numerous biological processes. By competing with ATP for the binding site on p70S6K, LY-2584702 disrupts the protein's ability to function normally.

p70S6K plays a critical role in regulating protein synthesis through a process known as ribosomal S6 protein phosphorylation []. Inhibition of p70S6K by LY-2584702 leads to decreased phosphorylation of the ribosomal S6 protein, ultimately affecting cellular protein production.

Applications in Cancer Research

Studies have explored the potential anti-cancer properties of LY-2584702 hydrochloride. The rationale behind this investigation lies in the role of p70S6K in promoting cancer cell growth and proliferation []. Inhibiting p70S6K with LY-2584702 might offer a strategy to control cancer cell growth.

Research has shown that LY-2584702 can suppress phosphorylation of the ribosomal S6 protein in colon cancer cells []. This finding suggests that the drug might be capable of interfering with protein synthesis in cancer cells, potentially leading to growth inhibition.

The compound 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine; hydrochloride is a complex organic molecule characterized by multiple functional groups and a unique structural arrangement. Its molecular formula includes several key components, such as a pyrazolo-pyrimidine core, which contributes to its potential biological activity. The presence of fluorine and trifluoromethyl groups enhances its chemical reactivity and stability, making it an interesting subject for research in medicinal chemistry and drug development.

LY-2584702 acts as a competitive inhibitor of ATP binding to p70S6K [, ]. ATP (adenosine triphosphate) is the primary energy source for cells. By competing with ATP for the binding site on p70S6K, LY-2584702 prevents the protein from functioning normally. This disrupts the signaling pathway that controls cell growth, potentially leading to cell death in cancer cells [].

Typical of nitrogen-containing heterocycles. Key reaction types include:

  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, facilitating substitutions at electrophilic centers.
  • Cyclization Reactions: The imidazole and pyrazole rings can participate in further cyclization, leading to the formation of more complex structures.
  • Hydrolysis: Under certain conditions, the hydrochloride salt may dissociate, allowing for hydrolytic reactions that can modify the compound's structure.

The biological activity of 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine; hydrochloride is primarily linked to its interactions with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity: Many pyrazolo-pyrimidines have been studied for their potential as anticancer agents.
  • Enzyme Inhibition: The compound may inhibit specific enzymes or receptors, making it a candidate for therapeutic applications in various diseases.

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Pyrazolo-Pyrimidine Core: Starting from readily available precursors, the initial step often involves cyclization reactions to form the pyrazolo-pyrimidine structure.
  • Piperidine Attachment: The piperidine moiety is introduced through nucleophilic substitution or coupling reactions.
  • Fluorination: The introduction of fluorine and trifluoromethyl groups can be achieved using fluorination reagents under controlled conditions.

These steps may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Biology: It can be used as a tool compound in studies exploring protein-ligand interactions or enzyme mechanisms.
  • Material Science: Its chemical properties may also lend themselves to applications in developing advanced materials with unique functionalities.

Interaction studies are crucial for understanding the biological implications of this compound. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes.
  • Cellular Assays: Testing the effects of the compound on various cell lines to determine cytotoxicity and therapeutic potential.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its effects on biological systems.

Similar Compounds

Several compounds share structural similarities with 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine; hydrochloride. These include:

  • 1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine
  • 5-(trifluoromethyl)-1H-pyrazole
  • 4-(trifluoromethyl)phenyl isothiocyanate

Uniqueness

What sets 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine; hydrochloride apart from these similar compounds is its intricate arrangement of functional groups and heterocycles that may enhance its specificity and efficacy in biological applications. The combination of fluorinated groups with nitrogen-rich heterocycles provides unique reactivity patterns not commonly found in simpler analogs.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

481.1404840 g/mol

Monoisotopic Mass

481.1404840 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-04-14

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